1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3O It is characterized by the presence of an ethyl group, a trifluoromethyl group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The exact pathways and targets depend on the context of its application, such as its role in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
Similar Compounds
1-(3-Trifluoromethylphenyl)-2-propanone: Similar in structure but lacks the ethyl group.
1-Phenyl-2-(trifluoromethyl)propan-1-one: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
1-(3-Ethyl-2-(trifluoromethyl)phenyl)propan-1-one is unique due to the presence of both an ethyl group and a trifluoromethyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C12H13F3O |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1-[3-ethyl-2-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H13F3O/c1-3-8-6-5-7-9(10(16)4-2)11(8)12(13,14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
KSZUGQMEJKBCDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)CC)C(F)(F)F |
Origin of Product |
United States |
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